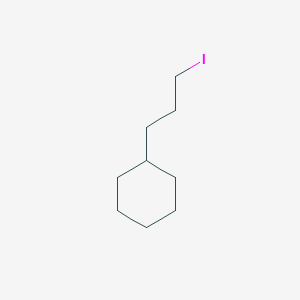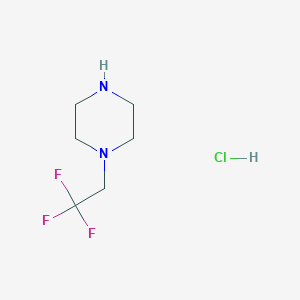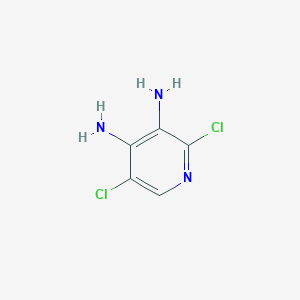
5-溴-4-甲硫代噻吩-2-腈
描述
The compound "5-Bromo-4-methylthiophene-2-carbonitrile" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their chemical behavior, which can provide insights into the properties and reactivity of similar thiophene derivatives. For instance, the synthesis and reactivity of 3-bromoisothiazole derivatives are explored, which are structurally related to thiophene compounds . Additionally, the synthesis and properties of a dithieno thiophene compound starting from a 3-bromo-4-methylthiophene are reported, which can shed light on the behavior of brominated thiophenes .
Synthesis Analysis
The synthesis of related brominated thiophene compounds involves starting materials such as 3-bromo-4-methylthiophene, which is a precursor to more complex thiophene derivatives . The methods used to synthesize these compounds can vary, but they often involve reactions with nucleophiles or further functionalization of the thiophene ring. The synthesis process is crucial as it determines the yield and purity of the final product, which in turn affects its potential applications.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is of great interest due to their potential optical and electronic properties. In the case of the dithieno thiophene compound mentioned in the second paper, single-crystal X-ray structure analysis was performed to determine the packing mode of the compound . Such analysis is essential for understanding the intermolecular interactions and the resulting physical properties of the material.
Chemical Reactions Analysis
The reactivity of brominated thiophene compounds can be influenced by the substituents on the thiophene ring. For example, the presence of a bromine atom can make the compound more reactive towards nucleophilic substitution reactions. The first paper discusses the reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines, leading to various amino-substituted derivatives . These reactions are indicative of the potential transformations that brominated thiophene compounds can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated thiophene compounds are determined by their molecular structure. The optical properties, such as absorption and photoluminescence, are particularly important for materials that could be used in electronic or photonic applications. The second paper reports on the absorption and photoluminescence properties of a dithieno thiophene compound in solution and in the solid state . These properties are influenced by the molecular structure and the electronic distribution within the compound.
科学研究应用
晶体学分析和反应性参数
5-溴-4-甲硫代噻吩-2-腈衍生物已用于晶体学研究。例如,已经合成了 2-(4-氯苯基)-5-(4-甲氧基苯甲酰)-4-(4-甲基苯基)-4,5-二氢呋喃-3-腈等衍生物,并使用 X 射线晶体学分析了它们的晶体结构。这些化合物展示了氯甲基和溴甲基交换规则的协调遵守性,这通过 Hirshfeld 表面分析得到加强。此外,使用 DFT/B3LYP 理论水平评估了这些化合物的反应性参数,表明它们在药物发现应用中的潜力 (Swamy et al., 2020)。
碳腈的加氢脱卤和合成
该化合物已参与区域选择性加氢脱卤过程以产生各种异噻唑碳腈。这突出了它在特定有机化合物合成中的用途,这可能对材料科学或药理学研究感兴趣 (Ioannidou & Koutentis, 2011)。
缓蚀
5-溴-4-甲硫代噻吩-2-腈的某些衍生物,如双噻吩碳腈衍生物,已研究了它们对酸性溶液中碳钢腐蚀的抑制作用。这证明了该化合物在工业环境中的潜在应用,特别是在腐蚀防护方面 (Bedair et al., 2018)。
有机材料的芳基化
与 5-溴-4-甲硫代噻吩-2-腈密切相关的甲硫代噻吩衍生物的选择性直接芳基化已被研究用于创建有机电子材料库。这表明它与电子材料和器件领域相关 (Vamvounis & Gendron, 2013)。
染色和纺织应用
该化合物的衍生物也已在纺织工业中找到应用。具体而言,已经探索了源自噻吩的染料与各种金属(如 Cu、Co、Zn)的络合及其在聚酯和尼龙 6.6 等织物上的应用性能。这表明该化合物在织物染色工艺和材料科学中的潜在用途 (Abolude et al., 2021)。
属性
IUPAC Name |
5-bromo-4-methylthiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNS/c1-4-2-5(3-8)9-6(4)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQOLFHQTKOVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621205 | |
| Record name | 5-Bromo-4-methylthiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methylthiophene-2-carbonitrile | |
CAS RN |
304854-52-2 | |
| Record name | 5-Bromo-4-methylthiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


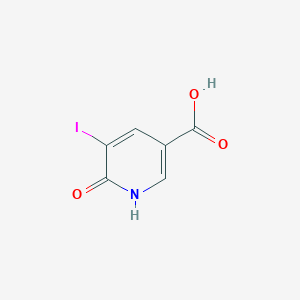
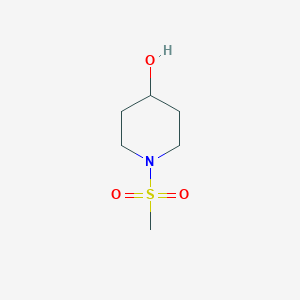
![8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1321966.png)

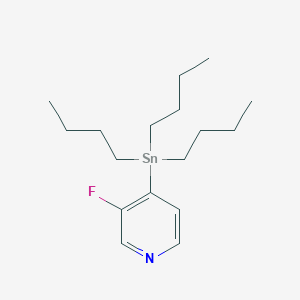
![4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1321969.png)
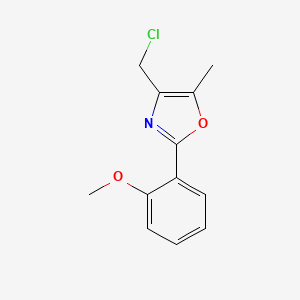
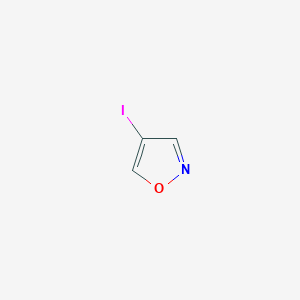
![7-Chlorothieno[3,2-B]pyridine-2-carbonitrile](/img/structure/B1321974.png)
